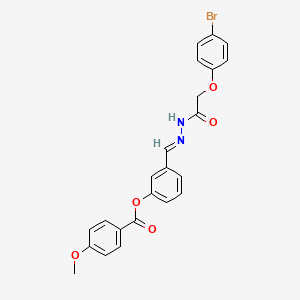
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide is a chemical compound with the molecular formula C6H10O4S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of thiophene-3-ol using oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiophene compounds, and various substituted thiophene derivatives.
Applications De Recherche Scientifique
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-3-ol, tetrahydro-, 1,1-dioxide: A closely related compound with similar chemical properties.
Thiophene-3-ol, tetrahydro-, 3-(5-chloro-2-methoxyphenyl)-, 1,1-dioxide: Another derivative with additional functional groups.
Propriétés
Numéro CAS |
20627-68-3 |
|---|---|
Formule moléculaire |
C6H10O4S |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
(1,1-dioxothiolan-3-yl) acetate |
InChI |
InChI=1S/C6H10O4S/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3 |
Clé InChI |
UTZUEMAOIISGJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)





![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)



